Biphenamine hydrochloride
Description
Historical Perspectives in Chemical Compound Development
The development of Biphenamine hydrochloride is rooted in the broader context of mid-20th-century pharmaceutical research, which saw the exploration of numerous chemical structures for therapeutic potential.
The initial synthesis and patenting of this compound laid the groundwork for its subsequent investigation. U.S. Patent 3,123,531, for instance, mentioned its use in a shampoo for treating conditions like seborrhea. google.com Another key patent, US4626530A, details its application in treating eye inflammation. google.com This patent describes formulations of this compound, including ophthalmic ointments and eye drops, sometimes in combination with other substances like DMSO or propylene (B89431) glycol to enhance viscosity. google.com The patent also highlights the surprising effectiveness of a low concentration (around 0.1%) for eye irritation. google.com
| Patent Number | Title | Key Application(s) |
| US 3,123,531 | Shampoo containing Biphenamine | Treatment of seborrhea and related conditions google.com |
| US 4,626,530A | Treatment of eye inflammation with biphenamine | Prevention and treatment of eye inflammation due to irritants google.com |
| EP 0191357A2 | Treatment of eye inflammation with biphenamine ... | Treatment of eye inflammation google.com |
The foundational research on this compound was advanced by the work of Melville Sahyun. His career, which spanned diabetes research and the biochemistry of amino acids, eventually led to drug discovery. illinois.eduresearchgate.net While he is most noted for the invention of tetrahydrozoline (B7765393) (the active ingredient in Visine™), his work contributed to the broader understanding of compounds with anti-inflammatory and decongestant properties. illinois.eduresearchgate.net Research has also explored the compound's anesthetic properties. google.com
This compound has a history of being subject to regulatory evaluation. The Federal Register in 1969 noted its sale as a 1% ointment under the trademark "Melsaphine" and as a 1% aqueous shampoo called "Alvinine". google.com The Code of Federal Regulations (CFR) Title 21 outlines the conditions under which this compound preparations, specifically shampoos, could be considered. ecfr.govgovinfo.gov These regulations stipulate a maximum concentration of 1% and require the product to meet standards of identity, strength, quality, and purity. ecfr.govgovinfo.gov
The compound has also been part of the Investigational New Drug (IND) process with the U.S. Food and Drug Administration (FDA). fda.gov An IND application is necessary to legally ship an investigational drug across state lines for clinical trials and requires preclinical data from animal pharmacology and toxicology studies, as well as manufacturing information. fda.gov The FDA reviews the IND to ensure that research subjects will not be exposed to unreasonable risk. fda.gov
Evolution of Research Interests and Therapeutic Explorations
Research interest in this compound has evolved over time, moving from its initial use as a topical agent to more specific therapeutic investigations.
Initially recognized for its topical anesthetic, bactericidal, and fungicidal properties, research expanded to explore its anti-inflammatory effects, particularly in ophthalmology. google.com The ability of this compound to alleviate eye irritation, even at low concentrations, was a significant finding. google.com
Later research has included this compound in broader screening studies. For example, it was part of a virtual screening for novel cytostatic drugs, which aimed to identify new therapeutic alternatives for cancer. researchgate.net It has also been listed among various compounds in patent applications related to diverse fields such as multi-functional ionic liquid compositions and methods to treat cell barrier diseases. google.comuchicago.edu
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(diethylamino)ethyl 2-hydroxy-3-phenylbenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3.ClH/c1-3-20(4-2)13-14-23-19(22)17-12-8-11-16(18(17)21)15-9-6-5-7-10-15;/h5-12,21H,3-4,13-14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBPBOICXYUQID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=CC(=C1O)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063949 | |
| Record name | [1,1'-Biphenyl]-3-carboxylic acid, 2-hydroxy-, 2-(diethylamino)ethyl ester, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5560-62-3 | |
| Record name | Biphenamine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5560-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Biphenamine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005560623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1,1'-Biphenyl]-3-carboxylic acid, 2-hydroxy-, 2-(diethylamino)ethyl ester, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [1,1'-Biphenyl]-3-carboxylic acid, 2-hydroxy-, 2-(diethylamino)ethyl ester, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Xenysalate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.483 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | BIPHENAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WN4KYJ0C0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Advanced Chemical Synthesis Research
Approaches to Biphenamine Hydrochloride Chemical Synthesis
While specific, detailed synthetic pathways for this compound are not extensively documented in publicly available scientific literature, the synthesis of structurally related compounds, particularly those containing the 2-(diphenylmethyl)piperidine core, provides insight into established and innovative methodologies.
Established methods for the synthesis of the core structure of this compound analogs often involve multi-step processes. A key precursor for a related compound, 2-diphenylmethyl-piperidine, is 2-diphenylmethyl-pyridine. The synthesis of this precursor can be achieved through the reaction of diphenyl-pyridyl-(Z)-acetonitrile with potassium hydroxide in a mixture of methanol and water under heat and pressure. The resulting 2-diphenylmethyl-pyridine can then be isolated and purified by distillation under high vacuum google.com.
The conversion of the pyridine precursor to the desired piperidine ring is typically accomplished through hydrogenation. This process involves heating the 2-diphenylmethyl-pyridine with a hydrogenating agent. Common catalysts for the hydrogenation of a pyridine ring include precious metals like platinum, as well as nickel or copper chromite google.com. The reaction can be carried out with hydrogen gas in the presence of the chosen catalyst. Depending on the specific procedure, the final product can be obtained as a free base or as a salt google.com.
A general representation of this synthetic approach is outlined below:
| Step | Reactants | Reagents/Conditions | Product |
| 1 | Diphenyl-pyridyl-(Z)-acetonitrile | Potassium hydroxide, Methanol, Water, Heat | 2-diphenylmethyl-pyridine |
| 2 | 2-diphenylmethyl-pyridine | Hydrogen, Platinum/Nickel/Copper chromite catalyst, Heat | 2-diphenylmethyl-piperidine |
This table illustrates a generalized pathway for a related compound and not this compound itself.
Recent advancements in organic synthesis have focused on developing more efficient and cost-effective methods for producing substituted piperidines, which are key structural components in many pharmaceuticals rice.edusciencedaily.com. These innovations are moving away from traditional multi-step processes that can be time-consuming and expensive rice.edusciencedaily.com.
One notable innovation involves a two-stage process that combines biocatalytic carbon-hydrogen oxidation with radical cross-coupling rice.edusciencedaily.com. This method simplifies the synthesis of complex, three-dimensional piperidine molecules. The first step utilizes enzymes to selectively add a hydroxyl group to the piperidine molecule (biocatalytic C-H oxidation). In the second step, a nickel electrocatalysis facilitates radical cross-coupling to form new carbon-carbon bonds efficiently rice.edu. This approach significantly reduces the number of synthetic steps, for instance, from a range of 7-17 steps down to 2-5, and avoids the need for expensive precious metal catalysts like palladium rice.edusciencedaily.com.
Other innovative approaches in piperidine synthesis include:
Gold(I)-catalyzed intramolecular dearomatization/cyclization mdpi.com.
Intramolecular radical cyclization of 1,6-enynes initiated by triethylborane mdpi.com.
[5 + 1] annulation method catalyzed by iridium(III) for the stereoselective synthesis of substituted piperidines mdpi.com.
These modern methods offer more direct and versatile routes to a wide range of piperidine analogs, potentially including those structurally similar to Biphenamine.
Research on Compound Complexation and Advanced Formulation Chemistry
The formulation of pharmaceutical compounds is a critical area of research focused on optimizing drug delivery, stability, and patient compliance. For compounds like this compound, which exist as a salt, complexation with ion-exchange resins and understanding its stability are key research areas.
Ion-exchange resins are frequently used in pharmaceutical formulations to achieve controlled or sustained release of active ingredients. These resins are crosslinked polymers with ionizable functional groups that can exchange ions with the surrounding medium. For a cationic drug like this compound, a cationic exchange resin can be used to form a drug-resin complex, or "resinate."
Research on a related compound, Diphenhydramine hydrochloride, provides insights into the potential interactions with ion-exchange resins. In a study using Amberlite IRP-69, a cationic exchange resin, the incorporation of the resin into matrix tablets was found to significantly influence the drug release profile nih.govnih.gov.
The release of the drug from the resinate is an equilibrium process. In the gastrointestinal tract, the drug ions are exchanged for ions present in the physiological fluids, leading to the release of the free drug, which can then be absorbed. The rate of release can be controlled by factors such as the properties of the resin, the drug-to-resin ratio, and the composition of the formulation.
Key Findings from Studies on a Related Compound (Diphenhydramine Hydrochloride):
| Formulation Matrix | Effect of Ion-Exchange Resin | Release Profile |
| Methocel K4M (HPMC) | Further retarded drug release | Sustained release due to gelling of HPMC and ion exchange |
| Ethocel 7cP (EC) | Initially increased, then declined | Biphasic release due to initial matrix disintegration followed by complex formation |
This data is based on studies with Diphenhydramine hydrochloride and illustrates the principles of ion-exchange resin interactions for a similar cationic drug.
The presence of ions in the release medium, such as in physiological fluids, plays a crucial role in the drug release from these systems. Higher concentrations of ions in the medium lead to a faster and more complete release of the drug from the resin nih.gov.
The stability of a pharmaceutical compound is a critical factor that determines its shelf life and efficacy. Degradation of the active pharmaceutical ingredient can lead to a loss of potency and the formation of potentially harmful impurities. Therefore, understanding the degradation kinetics and pathways is essential.
A study on the stability of Diphenhydramine hydrochloride revealed its sensitivity to thermal stress, particularly in acidic conditions (pH 1 and 4), where significant degradation was observed nih.gov. The protonation of the amino group at low pH appears to influence its stability. The compound also showed susceptibility to degradation upon exposure to UV/VIS light, with decomposition occurring across a range of pH values nih.gov.
Illustrative Degradation Profile of a Related Antihistamine (Diphenhydramine) under Stress Conditions:
| Stress Condition | pH/Medium | Extent of Degradation |
| Thermal | 0.1 M HCl | >30% |
| Thermal | pH 4 | >19% |
| Photolytic (UV/VIS) | 0.1 M HCl | 56.5% |
| Photolytic (UV/VIS) | pH 10 | 49.5% |
This data is from a study on Diphenhydramine and serves as an example of potential degradation patterns for structurally similar H1 antihistamines.
The kinetics of degradation are often studied to predict the shelf life of a drug product. These studies typically involve subjecting the drug to accelerated degradation conditions and monitoring the decrease in its concentration over time. The reaction order and rate constants can then be determined. For instance, the degradation of some drugs in acidic or basic solutions can follow second-order kinetics nih.gov.
Comprehensive Pharmacological Investigations of Biphenamine Hydrochloride
Elucidation of Molecular Mechanisms of Action
A complete understanding of a compound's molecular mechanisms is fundamental to its pharmacological profile. For Biphenamine hydrochloride, this would involve detailed studies into its interactions with various biological targets.
Research into Histamine (B1213489) Receptor Antagonism
This compound is structurally related to first-generation antihistamines, such as Diphenhydramine. These compounds typically exert their effects by acting as inverse agonists at the histamine H1 receptor, thereby blocking the actions of histamine and reducing allergic symptoms. nih.govdrugbank.com This mechanism involves the stabilization of the inactive conformation of the H1 receptor, which reduces its constitutive activity. nih.govdrugbank.com While it is plausible that this compound shares this mechanism, specific studies detailing its binding affinity (Ki), dissociation constants (Kd), or functional assays to confirm its antagonist or inverse agonist activity at the H1 receptor are not prominently available in the reviewed literature.
Exploration of Local Anesthetic Mechanisms
Many first-generation antihistamines, including Diphenhydramine, exhibit local anesthetic properties due to their ability to block voltage-gated sodium channels in nerve membranes. nih.gov This action inhibits the propagation of action potentials, leading to a reversible blockade of nerve conduction and a loss of sensation in the localized area. The chemical structure of this compound, which includes a lipophilic aromatic moiety and a tertiary amino group, is consistent with compounds that can interact with sodium channels. nih.gov However, specific electrophysiological studies, such as patch-clamp experiments, to determine the potency and kinetics of sodium channel blockade by this compound are not described in the available search results.
Investigation of Antimicrobial Mechanisms (Bactericidal and Fungicidal Activity)
Several compounds with structures similar to this compound, particularly those containing diphenylamine (B1679370) moieties, have been investigated for their antimicrobial properties. nih.gov The proposed mechanisms for the antibacterial and antifungal effects of such compounds often involve the disruption of microbial cell membranes, leading to leakage of intracellular components and cell death. nih.gov However, dedicated studies to determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of this compound against a range of clinically relevant bacteria and fungi are not present in the accessible literature. nih.govwikipedia.org Without such data, its spectrum of activity and potential as an antimicrobial agent remain uncharacterized.
Studies on Modulation of Enzyme Activity and Cellular Metabolic Pathways
The interaction of drugs with metabolic enzymes, such as the cytochrome P450 (CYP) system, is a critical aspect of their pharmacological profile. For instance, Diphenhydramine is known to be a substrate and an inhibitor of CYP2D6. nih.gov Such interactions can lead to drug-drug interactions and variability in patient response. There is no specific information available from the performed searches regarding studies that have investigated the effects of this compound on CYP enzymes or other key enzymes involved in cellular metabolic pathways.
Pharmacodynamic Characterization Studies
Pharmacodynamic studies are essential to understand the effects of a drug on the body and to establish a concentration-response relationship.
In Vitro Pharmacodynamic Profiling in Cell and Tissue Models
Comprehensive in vitro pharmacodynamic profiling typically involves a battery of assays to assess a compound's activity, potency, and selectivity across various cell and tissue models. This can include cell viability assays, receptor binding assays, and functional assays in relevant cell lines (e.g., mast cells for antihistaminic activity, neuronal cells for local anesthetic effects). nih.gov Despite the necessity of such data for a complete pharmacological workup, no specific in vitro pharmacodynamic profiles or data tables for this compound were identified in the conducted searches.
In Vivo Pharmacodynamic Assessments in Relevant Biological Systems
Direct in vivo pharmacodynamic assessments specifically for this compound are not well-documented in the available scientific literature. However, based on its structural similarity to other compounds containing a biphenyl (B1667301) moiety, it is plausible that it could interact with various biological systems. Biphenyl derivatives are known to exhibit a wide range of pharmacological activities.
Research on various biphenyl derivatives has shown activities such as anti-inflammatory, antimicrobial, and diuretic effects. For instance, a series of N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides were synthesized and screened in vivo for diuretic activity, with some candidates showing promising results. nih.gov Other studies have explored biphenyl derivatives as potential dual inhibitors of protein tyrosine phosphatase 1B (PTP1B) and activators of AMP-activated protein kinase (AMPK), demonstrating in vivo antidiabetic activity in rat models. consensus.app
Given that this compound is an ester of 2-hydroxy-3-phenylbenzoic acid (a derivative of salicylic (B10762653) acid), it might also possess anti-inflammatory properties. The specific combination of the biphenylcarboxylic acid moiety with the diethylaminoethyl ester could modulate its pharmacodynamic profile, influencing its distribution, metabolism, and interaction with biological targets. Without specific in vivo studies on this compound, its precise effects on biological systems remain speculative.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
Detailed Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies specifically for this compound are not readily found in published research. However, the SAR of the broader class of biphenyl compounds and antihistamines can provide insights into the potential contributions of its structural components to its biological activity.
The general structure of this compound consists of three main parts: the biphenylcarboxylic acid backbone, the diethylaminoethyl ester side chain, and the hydrochloride salt.
The Biphenyl Moiety: The biphenyl group is a key structural feature. In many pharmacologically active molecules, the biphenyl scaffold provides a rigid framework that can be appropriately substituted to optimize interactions with biological targets. The relative orientation of the two phenyl rings (the dihedral angle) can be crucial for activity. For example, in a series of biphenyl H3 receptor antagonists, the 4,4'-biphenyl fragment served as a rigid scaffold for potent and selective antagonists. nih.gov
The Carboxylic Acid Ester and Amino Group: this compound is an aminoalkyl ester. The nature of the ester and the attached amino group are critical for its physicochemical properties and, consequently, its biological activity. The tertiary amine (diethylamino) is basic and allows for the formation of a hydrochloride salt, which typically enhances water solubility and stability.
In the context of antihistamines, a common pharmacophore includes two aromatic rings connected by a spacer to a terminal tertiary amine. While this compound's structure does not perfectly align with classic antihistamine scaffolds, some general SAR principles may apply:
Aromatic Rings: The presence of two aryl groups is often essential for significant affinity to histamine receptors. researchgate.net
Spacer: The nature and length of the linker between the aromatic system and the amine are critical. In this compound, this is an ethyl ester.
Terminal Amine: A tertiary amine is generally required for maximal activity in many classes of receptor antagonists. researchgate.net
The table below illustrates a hypothetical SAR analysis for this compound based on general principles observed in related compound classes. It is important to note that this is a theoretical extrapolation due to the lack of specific experimental data for this compound.
| Molecular Fragment | Position/Modification | Potential Impact on Activity/Properties |
| Biphenyl Core | Substitution on Phenyl Rings | Could modulate receptor binding affinity and selectivity. Electron-withdrawing or donating groups can alter electronic properties. |
| Dihedral Angle | The rotational freedom between the phenyl rings can influence the overall shape and fit into a binding pocket. | |
| Ester Linkage | Replacement with Amide | May alter metabolic stability and hydrogen bonding capabilities. |
| Chain Length of Ester | Modifying the length of the ethyl group could affect the distance to the terminal amine, impacting receptor interaction. | |
| Terminal Amine | Nature of Alkyl Groups | Changing from diethyl to other alkyl groups (e.g., dimethyl, cyclic amines) would alter lipophilicity and steric hindrance, affecting potency and selectivity. |
| Quaternization | Would create a permanently charged species, likely reducing CNS penetration. |
Structure-Property Relationship (SPR):
The SPR for this compound would be influenced by its structural components. The biphenyl group contributes to its lipophilicity. The ester linkage is susceptible to hydrolysis by esterases, which would be a key metabolic pathway. The tertiary amine and its ability to be protonated at physiological pH will significantly impact its solubility, absorption, and interaction with ionic residues in protein binding sites.
Without experimental data, any discussion on the specific SAR and SPR of this compound remains speculative. Further research involving the synthesis and biological evaluation of analogs would be necessary to establish these relationships definitively. mdpi.com
Rigorous Preclinical Research and Translational Studies
In Vitro Efficacy and Safety Assessments
Biphenamine hydrochloride's primary mechanism of action is its function as an inverse agonist at the histamine (B1213489) H1 receptor. This activity has been confirmed through various cell-based assays, including receptor-binding assays that determine the affinity of the compound for the receptor. In these assays, a radiolabeled ligand such as [3H]-histamine is used to measure the displacement by this compound, allowing for the calculation of its binding affinity (Ki) guidetopharmacology.org. By blocking the effects of histamine on capillaries, the compound helps to reduce the symptoms of allergic reactions nih.gov.
Beyond its primary target, preclinical studies have revealed that this compound interacts with several other "off-target" receptors and channels, which may contribute to its broader pharmacological profile. For instance, it has been shown to block both tetrodotoxin-sensitive (TTX-S) and tetrodotoxin-resistant (TTX-R) sodium currents selleckchem.com. Additionally, in vitro investigations have suggested potential interactions with the dopamine (B1211576) transporter (SLC6A3) and the M3 muscarinic receptor nih.gov.
Table 1: Target Engagement of this compound in Cell-Based Assays
| Target | Assay Type | Observed Effect |
|---|---|---|
| Histamine H1 Receptor | Receptor Binding Assay | Inverse agonist activity, blocks histamine binding guidetopharmacology.orgnih.gov |
| Voltage-gated Sodium Channels (TTX-S and TTX-R) | Electrophysiology | Blocks sodium currents, shifts inactivation curve selleckchem.com |
| Dopamine Transporter (SLC6A3) | --- | Potential off-target binding nih.gov |
| M3 Muscarinic Receptor | --- | Potential off-target binding nih.gov |
The cytotoxic potential of this compound has been evaluated in various cell lines. Studies have shown that it can induce apoptosis, a form of programmed cell death, in a dose- and time-dependent manner in human T-cell acute lymphoblastic leukemia cell lines, specifically CCRF-CEM and Jurkat cells selleckchem.com. The induction of apoptosis was confirmed by observing morphological changes and the release of cytochrome c into the cytosol selleckchem.com. In contrast, the compound did not induce apoptosis in human peripheral blood mononuclear cells, suggesting some level of selectivity selleckchem.com.
Further research has demonstrated that this compound can enhance the cytotoxic efficacy of platinum-based chemotherapy drugs in certain tumor cells researchgate.net. Genetic toxicology studies have also been performed. For example, this compound was found to be non-mutagenic in S. typhimurium strains TA98, TA100, TA1535, or TA1537, both with and without metabolic activation nih.gov. However, it did induce chromosomal aberrations in cultured Chinese Hamster Ovary (CHO) cells in the absence of metabolic activation nih.gov.
Table 2: Summary of In Vitro Cytotoxicity and Biocompatibility Findings for this compound
| Cell Line / System | Assay Type | Finding |
|---|---|---|
| CCRF-CEM and Jurkat Cells | Apoptosis Assays | Induces dose- and time-dependent apoptosis selleckchem.com |
| Human Peripheral Blood Mononuclear Cells | Apoptosis Assays | Does not induce apoptosis selleckchem.com |
| Ovarian and Bladder Cancer Cells | Cell Viability Assays | Increases cytotoxic efficacy of platinum drugs researchgate.net |
| S. typhimurium | Ames Test | Not mutagenic nih.gov |
| Chinese Hamster Ovary (CHO) Cells | Cytogenetic Tests | Induces chromosomal aberrations without metabolic activation nih.gov |
Dose-response relationships are fundamental to characterizing the pharmacological activity of a compound. For this compound, dose-response curves have been established in various in vitro experimental systems. In studies examining its effect on tumor cell viability, clear dose-response curves demonstrated that its cytotoxic effect increases with concentration researchgate.net.
Similarly, in electrophysiological studies on periaqueductal gray neurons, this compound demonstrated a dose-dependent effect. At high concentrations, it inhibited neuron firing, while at lower concentrations, it had no significant effect on the baseline firing rate selleckchem.com. These characterizations are crucial for determining the concentration range over which the compound exerts specific biological effects in a controlled laboratory setting.
In Vivo Preclinical Models of Disease States
The anti-inflammatory properties of this compound have been investigated in several preclinical animal models. In a study using a traumatic brain injury (TBI) model in Wistar rats, administration of the compound was found to have a significant anti-inflammatory effect. This was evidenced by a marked reduction in the serum levels of tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine, at 2, and 24 hours post-injury compared to a placebo group selleckchem.com.
Another study in a mouse model of inflammation induced by formaldehyde (B43269) injection also demonstrated the anti-inflammatory and analgesic effects of Biphenhydramine hydrochloride. Intramuscular administration of the compound resulted in a significant decrease in paw licking (a pain response) and a reduction in the depth of the planter, indicating an anti-inflammatory effect researchgate.net.
Table 3: Efficacy of this compound in Preclinical Inflammation Models
| Animal Model | Disease State | Key Finding |
|---|---|---|
| Wistar Rat | Traumatic Brain Injury (TBI) | Significantly reduced serum levels of the inflammatory cytokine TNF-α selleckchem.com |
| Mouse | Formaldehyde-Induced Inflammation | Demonstrated significant analgesic and anti-inflammatory effects researchgate.net |
Eosinophils are key immune cells implicated in the pathogenesis of various allergic and inflammatory conditions. Preclinical research has explored the effects of this compound on eosinophil function. A significant finding comes from an in vitro study on human eosinophils, which are central to eosinophil-associated diseases. This research showed that this compound can reverse the survival-prolonging effects of interleukin-5 (IL-5), a critical cytokine for eosinophil survival and activation nih.govresearchgate.net.
The study demonstrated that the compound enhances eosinophil apoptosis (programmed cell death) nih.govresearchgate.net. This effect was found to be mediated through the activation of the c-Jun N-terminal kinase (JNK) pathway nih.govresearchgate.net. By promoting the death of eosinophils, this compound may reduce the eosinophilic inflammation that characterizes diseases such as allergic rhinitis and asthma nih.gov. This suggests a potential therapeutic mechanism for this compound in eosinophil-associated disorders by directly targeting the survival of these inflammatory cells.
Assessment in Ocular Irritation and Inflammation Models
Antimicrobial Efficacy Investigations in Preclinical Infection Models
Some compounds within the same chemical class as this compound have demonstrated antimicrobial properties. To substantiate any potential antimicrobial activity of this compound, comprehensive preclinical investigations using established infection models are required. These models are crucial for determining the compound's efficacy against various pathogens in a living system, providing insights into its potential therapeutic applications.
In vivo preclinical models of bacterial, fungal, and viral infections are designed to mimic human diseases and are instrumental in evaluating the therapeutic potential of new antimicrobial agents. Such studies typically involve monitoring key efficacy endpoints, including microbial load in target organs, host survival rates, and biomarkers of inflammation and immunity.
While this compound is noted to possess antibacterial and antifungal properties, detailed findings from preclinical infection models that would confirm and quantify this efficacy are not extensively documented in publicly accessible scientific literature.
Preclinical Safety and Toxicology Research
A thorough evaluation of the safety and toxicological profile of a compound is a cornerstone of preclinical drug development. This involves a battery of tests to identify potential adverse effects and to determine a safe dose range for subsequent studies.
Acute and Sub-Chronic Toxicity Studies
Acute toxicity studies are designed to assess the effects of a single, high dose of a substance, while sub-chronic toxicity studies evaluate the effects of repeated doses over a longer period, typically up to 90 days. These studies are essential for identifying the target organs of toxicity and for establishing a No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed.
Specific data from acute and sub-chronic toxicity studies on this compound are not available in the reviewed literature. Such studies would typically involve administration of the compound to rodent and non-rodent species, followed by detailed observation of clinical signs, body weight changes, food and water consumption, as well as hematological and clinical chemistry analysis, and histopathological examination of tissues.
Organ System-Specific Toxicology Assessments (e.g., Hepatic, Renal)
Preclinical studies often focus on the potential toxicity of a compound to specific organ systems, with the liver and kidneys being of particular importance due to their central role in drug metabolism and excretion.
Hepatic Toxicology: Drug-induced liver injury (DILI) is a significant concern in drug development. Preclinical assessment of hepatotoxicity involves in vitro models using primary hepatocytes or liver-derived cell lines, as well as in vivo studies in animals where liver function is monitored through blood biomarkers (e.g., ALT, AST, bilirubin) and histopathological examination of liver tissue.
Renal Toxicology: The kidneys are also susceptible to drug-induced toxicity. Preclinical renal safety is assessed by monitoring kidney function parameters in animal models, such as serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN), as well as conducting urinalysis and histopathological examination of kidney tissues.
Currently, there is a lack of specific preclinical data detailing the hepatic and renal toxicology of this compound.
Genotoxicity and Mutagenicity Evaluations
Genotoxicity and mutagenicity assays are critical for determining if a compound can cause damage to genetic material (DNA), which could potentially lead to cancer or heritable defects. A standard battery of tests is typically employed to assess these risks.
The Ames test, or bacterial reverse mutation assay, is a widely used in vitro test to detect the potential of a substance to cause gene mutations. The in vitro micronucleus test assesses the ability of a compound to cause chromosomal damage. In vivo genotoxicity studies, such as the rodent micronucleus assay, are conducted to confirm any in vitro findings in a whole animal system.
Specific genotoxicity and mutagenicity data for this compound from these standard assays are not currently available in the public scientific literature.
Clinical Research and Therapeutic Exploration
Clinical Investigation Design and Methodologies
Information regarding the formal clinical trial design and methodologies for biphenamine hydrochloride in the context of ophthalmic use is not available in the public domain. The standard clinical trial pathway, which is essential for establishing the safety and efficacy of a new drug, is typically structured into several phases.
Phase I Research: Initial Human Safety and Tolerability Assessments
No publicly accessible records of Phase I clinical trials for this compound focusing on ocular applications were found. Such studies would be the first step in evaluating the safety, tolerability, and pharmacokinetic profile of the compound in a small group of healthy volunteers or patients.
Phase II Research: Preliminary Efficacy and Dose-Finding Studies
There is no available information on Phase II clinical trials for this compound for ophthalmic use. These studies are designed to assess the preliminary efficacy of the drug in patients with the target condition and to determine the optimal dose range.
Phase III Research: Confirmatory Efficacy and Comparative Studies
No Phase III clinical trials, which are large-scale studies to confirm efficacy, monitor side effects, and compare the drug to standard treatments, have been identified for this compound in the treatment of ocular inflammation.
Post-Marketing Clinical Follow-up and Real-World Evidence Generation
Given the absence of evidence for progression through Phase I-III trials for ophthalmic indications, there is no post-marketing clinical follow-up or real-world evidence generation to report for this compound in this context.
Efficacy Studies in Defined Clinical Conditions
While specific clinical efficacy studies with detailed methodologies and results are not available, some historical context for the use of this compound exists.
Investigation of Antihistaminic Efficacy in Allergic Manifestations
While direct clinical trials exclusively focused on this compound's antihistaminic properties are not extensively documented in publicly available literature, its classification as a first-generation antihistamine implies a mechanism of action involving the competitive blockade of histamine (B1213489) H1 receptors. This action is the cornerstone of treatment for allergic reactions such as urticaria and allergic rhinitis nih.gov. First-generation antihistamines, as a class, are known for their efficacy in managing acute allergic reactions nih.gov. However, there is a notable lack of randomized controlled trials evaluating the efficacy of H1-antagonists in the specific context of anaphylaxis management nih.gov. Pre-treatment with an H1 antagonist may offer protection against histamine-induced bronchospasm nih.gov. Newer generation antihistamines are often preferred due to a better safety profile, particularly causing less sedation, while offering similar efficacy nih.govresearchgate.net.
Research on Topical Anesthetic Applications
This compound's structural similarities to anesthetic agents suggest its potential for local anesthesia nih.gov. While specific studies on this compound are not available, research on the related compound diphenhydramine hydrochloride demonstrates its effectiveness as an injectable local anesthetic, particularly for patients with allergies to traditional "caine" anesthetics nih.gov. A 1% solution of diphenhydramine has been shown to provide adequate local anesthesia for simple dermatological procedures nih.gov. The onset of anesthesia is typically within five minutes, with a duration lasting from 15 minutes to three hours nih.gov. Comparative studies have shown that while effective, the duration of anesthesia may be shorter and the depth of anesthesia less profound than that of standard local anesthetics like lidocaine nih.gov.
Clinical Evaluation for Antimicrobial Indications
There is no substantive clinical evidence from the provided search results to suggest that this compound has been evaluated for antimicrobial indications. The focus of research and clinical application for this class of compounds has been primarily on their antihistaminic, sedative, and anesthetic properties.
Exploratory Clinical Research in Dermatological Conditions
First-generation antihistamines are utilized in dermatology, often for their antipruritic effects when topically applied nih.gov. Their ability to alleviate itching is beneficial in various dermatological conditions. For instance, diphenhydramine is used topically for its anesthetic and antipruritic effects nih.gov. Clinical studies in dermatology often investigate new topical or oral medications for chronic inflammatory conditions like acne rosacea, psoriasis, and atopic dermatitis stanford.edu. While not directly referencing this compound, the therapeutic goals of these studies align with the potential applications of a compound with both antihistaminic and anesthetic properties.
Historical Context of Clinical Trials (e.g., connections to broader diabetes research programs)
The available information does not indicate any historical or direct connection between the clinical trials of this compound and broader diabetes research programs. Research in the field of diabetes has historically focused on oral hypoglycemic agents and the management of complications such as diabetic polyneuropathy and macular ischemia nih.govnih.govboehringer-ingelheim.com. Clinical trials in diabetes have investigated various compounds, but there is no mention of this compound in this context apexmedicalresearch.comresearchgate.net.
Clinical Safety and Adverse Event Profiling
Systematic Review of Clinical Trial Safety Data
A systematic review of clinical trial safety data specifically for this compound is not available in the provided search results. However, for the class of first-generation antihistamines, to which this compound belongs, safety profiles are well-characterized. The most notable adverse effects are related to the central nervous system, including drowsiness, sedation, fatigue, and decreased cognition nih.govnih.gov. Anticholinergic effects such as dry mouth, balance issues, and dizziness are also common nih.gov.
Systematic reviews of over-the-counter sleep aids, which often include first-generation antihistamines, have found them to be efficacious in improving some sleep measures but also associated with minimal adverse effects nih.gov. When compared to second-generation antihistamines, the first-generation agents consistently demonstrate a higher incidence of sedation and impairment of psychomotor and cognitive functions nih.govresearchgate.net. In one study involving a related compound, diphenhydramine, skin necrosis was reported as a rare but serious local reaction at the injection site nih.gov. It is important to note that adverse event reporting in clinical trials can be subject to bias, and a structured assessment is crucial for accurately identifying a drug's side effect profile apadivisions.org.
Below is a table summarizing the adverse event profile for first-generation antihistamines, which is relevant for understanding the potential safety profile of this compound.
| Adverse Event Category | Specific Adverse Events | Frequency/Severity |
| Central Nervous System | Drowsiness, sedation, fatigue, decreased cognition, dizziness nih.govnih.gov | Common, can impair psychomotor performance nih.govnih.gov |
| Anticholinergic | Dry mouth, balance issues nih.gov | Common nih.gov |
| Local Site Reactions (Injectable) | Skin necrosis nih.gov | Rare but serious nih.gov |
Pharmacovigilance Research and Signal Detection Methodologies
Pharmacovigilance is essential for monitoring the safety of pharmaceutical products, like this compound, after they have been approved for public use. This ongoing surveillance aims to detect, assess, understand, and prevent adverse effects or any other drug-related problems. biostatistics.cabfarm.de A critical component of pharmacovigilance is signal detection, which involves identifying new potential causal associations between a drug and an adverse event, or new aspects of a known association. phuse.global These signals are hypotheses that require further investigation to determine if a causal relationship exists.
Spontaneous Reporting Systems (SRS) form a cornerstone of pharmacovigilance. nih.govfrontiersin.org These systems rely on healthcare professionals and consumers to voluntarily report suspected adverse drug reactions (ADRs) to regulatory authorities or pharmaceutical companies. llri.intghn.org Examples of such systems include the FDA's Adverse Event Reporting System (AERS) in the United States and the Yellow Card Scheme in the UK. jcpcarchives.org Individual Case Safety Reports (ICSRs) submitted to these databases contain detailed information about the patient, the suspected drug, the adverse event, and other relevant medical information. phuse.global While SRS are a cost-effective way to monitor the safety of a drug across a large and diverse population, they are subject to limitations such as under-reporting and biased reporting. jcpcarchives.org
To analyze the large volumes of data accumulated in spontaneous reporting databases, various signal detection methodologies are employed. These can be broadly categorized into qualitative and quantitative methods. Qualitative methods involve the review of individual case reports by clinical experts to identify potential safety signals. Quantitative methods, on the other hand, utilize statistical data mining algorithms to identify drug-adverse event pairs that are reported more frequently than expected by chance. nih.govnih.gov
Data Mining Algorithms in Pharmacovigilance
Several data mining algorithms are used to screen for potential safety signals in large databases. These algorithms are based on measures of disproportionality, comparing the observed reporting frequency of a specific drug-adverse event combination to the expected frequency. clinskill.com
Some of the commonly used frequentist methods include:
Proportional Reporting Ratio (PRR): This method compares the proportion of reports for a specific adverse event with a particular drug to the proportion of the same adverse event for all other drugs in the database. clinskill.comresearchgate.net
Reporting Odds Ratio (ROR): This is the ratio of the odds of a specific adverse event occurring with a particular drug compared to the odds of the same event occurring with all other drugs. researchgate.netnih.gov
Bayesian methods are also widely used and are considered to be more robust, especially when dealing with rare events. These methods can incorporate prior knowledge and provide a more stable estimate of the association between a drug and an adverse event. longdom.org Examples of Bayesian methods include:
Multi-item Gamma Poisson Shrinker (MGPS): This algorithm is used by the FDA and provides a ranked list of drug-adverse event combinations based on how "interestingly large" the number of reports is compared to what would be expected. nih.gov
Bayesian Confidence Propagating Neural Network (BCPNN): Utilized by the Uppsala Monitoring Centre of the World Health Organization (WHO), this method uses an Information Component (IC) to determine if the joint probability of a drug and an adverse event is different from their independent probabilities. nih.govresearchgate.net
The performance of these algorithms can be evaluated using metrics such as sensitivity, specificity, and predictive values, which help in determining the algorithm's ability to correctly identify true safety signals while minimizing false positives. phuse.global
Application to this compound
As a monoamine reuptake inhibitor, the pharmacovigilance of this compound would involve monitoring for adverse events common to this class of drugs, as well as identifying any unique or unexpected reactions. wikipedia.org Signal detection activities for this compound would likely involve the analysis of data from spontaneous reporting systems using the data mining algorithms described above.
For instance, a study analyzing cardiovascular adverse events associated with norepinephrine-dopamine reuptake inhibitors (a class of monoamine reuptake inhibitors) used the FDA Adverse Event Reporting System and calculated Reporting Odds Ratios (RORs) to identify signals for events such as tachycardia, hypertension, and arrhythmias. nih.gov A similar approach could be applied to this compound to monitor for cardiovascular and other potential risks.
The table below illustrates a hypothetical application of different signal detection algorithms to identify a potential safety signal for a specific adverse event associated with this compound. The values are for illustrative purposes to demonstrate the output of these algorithms.
| Signal Detection Algorithm | Calculated Value | Threshold for Signal Detection | Signal Detected? |
|---|---|---|---|
| Proportional Reporting Ratio (PRR) | 2.5 | ≥ 2 | Yes |
| Reporting Odds Ratio (ROR) | 3.1 (95% CI: 2.8-3.4) | Lower 95% CI > 1 | Yes |
| Information Component (IC) | 1.8 | > 0 | Yes |
Signal Management
Once a potential signal is detected, a process of signal management is initiated. This involves validating the signal, prioritizing it based on the seriousness and unexpectedness of the adverse event, and conducting a thorough assessment to determine the likelihood of a causal relationship. ennov.com This assessment may involve reviewing additional data sources, such as clinical trial data, electronic health records, and the scientific literature. nih.gov If a causal link is established, regulatory actions may be taken, which can range from updating the product's labeling to, in rare cases, withdrawal of the product from the market. phuse.global
The following table outlines the key stages of the signal management process.
| Stage | Description | Key Activities |
|---|---|---|
| Signal Detection | Initial identification of a potential new or changed association between a drug and an adverse event. | - Qualitative review of ICSRs
|
| Signal Validation | Confirmation of the existence of the signal by reviewing the available data. | - Case series review
|
| Signal Prioritization | Ranking signals based on their potential public health impact. | - Seriousness of the adverse event
|
| Signal Assessment | In-depth evaluation of the signal to determine the likelihood of a causal relationship. | - Review of clinical trial data
|
| Recommendation for Action | Formulating recommendations based on the signal assessment. | - Proposing changes to the product label
|
Emerging Research Areas and Future Directions
Development of Novel Drug Delivery Systems
The development of novel drug delivery systems is a critical area in pharmaceutical sciences, aiming to enhance therapeutic efficacy and patient compliance. myskinrecipes.com Such systems can include nanoparticles, liposomes, and other carriers designed to control the release and targeting of an active compound. nih.govnorthwestern.edu However, there is no available research in scientific literature detailing the development or application of any novel drug delivery systems specifically for Biphenamine hydrochloride. Investigations into specialized formulations to modify its pharmacokinetic profile have not been published.
Repurposing Research and Identification of New Therapeutic Indications
Drug repurposing, or finding new uses for existing drugs, is an efficient strategy in pharmacology that leverages known safety profiles to accelerate development. researchgate.netmdpi.com This approach has been applied to various classes of compounds, including antihistamines, to explore potential new applications in treating infectious or other diseases. utmb.eduarxiv.org Despite this trend, there are no published studies or clinical trials investigating the repurposing of this compound for new therapeutic indications beyond any historical use.
Advanced Mechanistic Studies on Unexplored Biological Pathways
While the chemical structure of this compound may suggest a potential interaction with histamine (B1213489) receptors, similar to other structurally related compounds, there is a lack of specific research to confirm this. Advanced mechanistic studies designed to elucidate its precise molecular interactions or to explore its effects on previously unexamined biological pathways have not been published. The mechanism of action for the well-known antihistamine Diphenhydramine involves antagonism of the H1 receptor, but similar detailed investigations for this compound are absent from the scientific record. patsnap.comdrugbank.comnih.gov
Comparative Pharmacological Research with Related Chemical Entities
This compound belongs to the class of organic compounds known as biphenyls and derivatives. drugbank.com Its parent compound is Xenysalate. drugbank.com Comparative pharmacological studies are essential for understanding the structure-activity relationships and therapeutic potential of a compound relative to its analogs. No research has been published that directly compares the pharmacological profile of this compound with other biphenyl (B1667301) derivatives or related chemical entities.
Development and Application of Advanced Analytical Methodologies in Research
Advanced analytical methods are crucial for the accurate quantification and characterization of pharmaceutical compounds in various matrices. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are standard in modern drug analysis. uobasrah.edu.iqukaazpublications.com A review of the literature indicates that no studies have been published on the development, validation, or application of such advanced analytical methodologies specifically for the detection and quantification of this compound.
Integration of Computational and In Silico Approaches in this compound Research
Computational and in silico methods, including molecular modeling, quantitative structure-activity relationship (QSAR) studies, and physiologically-based pharmacokinetic (PBPK) modeling, are increasingly used to predict the properties and interactions of drug candidates, thereby streamlining the development process. nih.govnih.gov There is no evidence in the available literature of any computational or in silico studies having been conducted on this compound to predict its binding affinity, ADME (absorption, distribution, metabolism, and excretion) properties, or potential off-target effects.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing Biphenamine hydrochloride in academic research?
- Methodological Answer :
- Synthesis : For novel synthesis routes, provide detailed protocols (e.g., reaction conditions, catalysts, purification steps) in the main manuscript, adhering to reproducibility standards . For known syntheses, cite prior literature (e.g., CAS 5560-62-3) .
- Characterization : Use NMR (¹H/¹³C), HPLC for purity (>95%), elemental analysis, and mass spectrometry. For new compounds, include X-ray crystallography or spectroscopic evidence to confirm structure .
- Purity Validation : Report melting point, residual solvent analysis (GC), and water content (Karl Fischer titration) .
Q. Which analytical techniques are validated for quantifying this compound in complex matrices?
- Methodological Answer :
- HPLC/LC-MS : Use a C18 column with mobile phases like acetonitrile:water (0.1% formic acid). Validate parameters: linearity (R² > 0.99), LOQ/LOD (e.g., 0.1 µg/mL), and recovery rates (85–115%) .
- Reference Standards : Source certified standards (e.g., LGC Standards MM1877.00) to ensure accuracy .
- Cross-Validation : Compare results with UV-Vis spectroscopy (λmax ~250 nm) or FTIR for functional group confirmation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological efficacy of this compound across studies?
- Methodological Answer :
- Systematic Review : Conduct meta-analysis to identify variables (e.g., dosage, model organisms) causing discrepancies. Prioritize studies with rigorous controls (e.g., sham groups, blinded assessments) .
- Replication Studies : Reproduce key experiments under standardized conditions (e.g., identical cell lines, pH, temperature) .
- Mechanistic Profiling : Use transcriptomics or proteomics to correlate efficacy with molecular pathways (e.g., antiseborrheic activity linked to lipid modulation) .
Q. What experimental design considerations are critical for evaluating this compound’s antiseborrheic mechanisms?
- Methodological Answer :
- In Vitro Models : Use immortalized human sebocytes to assess lipid production (e.g., Nile Red staining) and inflammatory markers (IL-6, TNF-α ELISA) .
- In Vivo Models : Employ murine models with induced sebaceous hyperplasia. Include dose-response curves and histopathology .
- Controls : Use positive controls (e.g., isotretinoin) and validate target engagement via receptor binding assays .
Q. How can researchers address discrepancies between in vitro and in vivo toxicity profiles of this compound?
- Methodological Answer :
- Metabolic Studies : Perform liver microsome assays to identify metabolites causing in vivo toxicity. Compare with in vitro cytotoxicity (e.g., IC50 in HepG2 cells) .
- Dosage Calibration : Adjust doses using allometric scaling (e.g., body surface area) between species .
- Safety Margins : Calculate therapeutic index (LD50/ED50) and monitor off-target effects via kinase profiling .
Data Management & Reproducibility
Q. What strategies ensure reproducibility of this compound’s physicochemical data?
- Methodological Answer :
- Documentation : Publish full experimental details (e.g., solvent lot numbers, equipment calibration) in supplementary materials .
- Collaborative Validation : Share samples with independent labs for cross-testing (e.g., melting point, solubility) .
- Open Data : Deposit raw data (e.g., NMR spectra, chromatograms) in repositories like Zenodo or Figshare .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
